Cephaeline dihydrochloride
CAS No.: 5853-29-2
Cat. No.: VC0007148
Molecular Formula: C28H40Cl2N2O4
Molecular Weight: 539.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5853-29-2 |
---|---|
Molecular Formula | C28H40Cl2N2O4 |
Molecular Weight | 539.5 g/mol |
IUPAC Name | (1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrochloride |
Standard InChI | InChI=1S/C28H38N2O4.2ClH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H/t17-,20-,23+,24-;;/m0../s1 |
Standard InChI Key | YAOHSWWVTZSRQM-JBKGYMEJSA-N |
Isomeric SMILES | CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl |
SMILES | CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl |
Canonical SMILES | CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl |
Chemical and Physical Properties
Structural Characteristics
The compound’s backbone features a tetracyclic system with three methoxy groups (-OCH<sub>3</sub>) at positions 7', 10, and 11, and an ethyl group (-CH<sub>2</sub>CH<sub>3</sub>) at position 3 (Figure 1) . Protonation of the tertiary amine groups by hydrochloric acid enhances its stability and solubility in aqueous solutions .
Table 1: Key Chemical Properties of Cephaeline Dihydrochloride
Pharmacological Activity
Cytochrome P450 Inhibition
Cephaeline dihydrochloride selectively inhibits CYP2D6, a hepatic enzyme responsible for metabolizing 25% of clinically used drugs. Kinetic studies demonstrate competitive inhibition with an IC<sub>50</sub> of 121 µM and a dissociation constant (K<sub>i</sub>) of 54 µM . In contrast, it exhibits minimal activity against CYP3A4 (K<sub>i</sub> = 355 µM) and CYP2C9 (IC<sub>50</sub> > 1,000 µM) .
Table 2: Inhibitory Activity Against Cytochrome P450 Enzymes
Enzyme | IC<sub>50</sub> (µM) | K<sub>i</sub> (µM) | Mechanism |
---|---|---|---|
CYP2D6 | 121 | 54 | Competitive |
CYP3A4 | >1,000 | 355 | Non-competitive |
CYP2C9 | >1,000 | Not reported | - |
Ribosomal Binding and Protein Synthesis Inhibition
Cryo-EM studies reveal that cephaeline dihydrochloride binds to the E-site (exit site) of the 40S ribosomal subunit in Candida albicans, overlapping with the tRNA binding region . This interaction disrupts translational elongation, achieving 50% inhibition of luciferase synthesis at 1 µM in cell-free assays . Notably, it also occupies a secondary site in the 60S subunit near helices H47 and H61, a feature absent in its analog emetine .
Mechanisms of Action
CYP2D6 Inhibition Dynamics
The compound’s planar structure facilitates π-π stacking with Phe120 and hydrophobic interactions with Leu213 in the CYP2D6 active site . Molecular docking simulations suggest that the methoxy groups at positions 7' and 10 sterically hinder substrate access, while the protonated amine forms a salt bridge with Asp301 .
Ribosomal Interactions
At the ribosomal E-site, cephaeline dihydrochloride hydrogen-bonds to uS11 (a small subunit protein) and stacks against rRNA bases G1821 and A1822 . This stabilizes a conformationally rigid ribosome state, preventing tRNA translocation (Figure 2) . The additional LSU (large subunit) binding induces allosteric changes in the peptidyl transferase center, further impairing peptide bond formation .
Applications in Research
Cytochrome P450 Profiling
Researchers utilize cephaeline dihydrochloride to:
Antiparasitic Studies
Although primarily used in vitro, the compound exhibits trophozoiticidal activity against Entamoeba histolytica by dual targeting of host CYP enzymes and parasitic ribosomes .
Table 3: Analytical Methods for Quantifying Cephaeline
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